molecular formula C6H3BrN4O2 B13677784 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid

6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid

Cat. No.: B13677784
M. Wt: 243.02 g/mol
InChI Key: LOPXEFYNIFRRJN-UHFFFAOYSA-N
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Description

6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[4,5-b]pyrazine core, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Nickel Catalysts: Used in cyclization reactions.

    Oxidizing Agents: Employed in oxidation reactions.

    Reducing Agents: Used in reduction reactions.

    Nucleophiles: Utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted imidazo[4,5-b]pyrazine derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

5-bromo-3H-imidazo[4,5-b]pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-2-1-8-3-4(9-2)11-5(10-3)6(12)13/h1H,(H,12,13)(H,8,9,10,11)

InChI Key

LOPXEFYNIFRRJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)N=C(N2)C(=O)O)Br

Origin of Product

United States

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